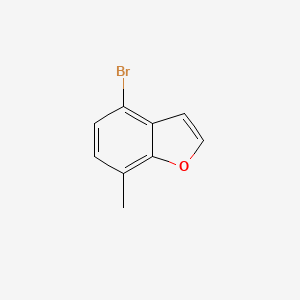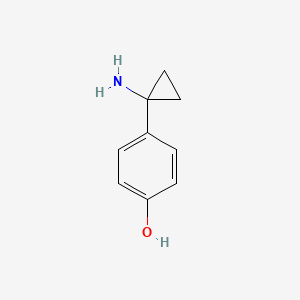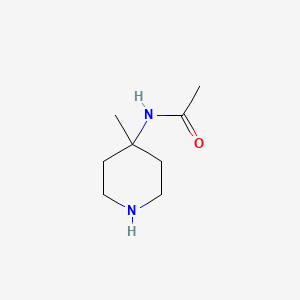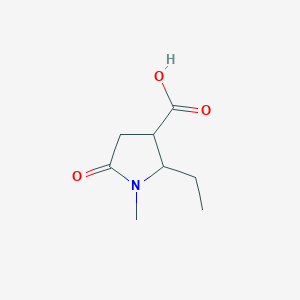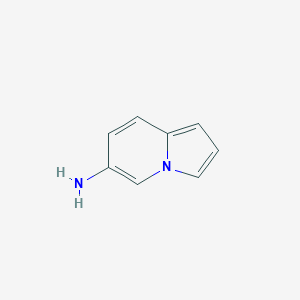
Indolizin-6-amine
Overview
Description
Indolizin-6-amine is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Indolizin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Indolizin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Indolizines, including derivatives like Indolizin-6-amine, are used in the synthesis of various complex organic structures. For instance, a study by Harada et al. (2012) demonstrates the use of a catalytic system for the transformation of certain substrates into indolizine-based ring systems, highlighting its role in creating complex molecular architectures (Harada et al., 2012).
Indolizines have been studied for their potential in producing materials with unique photoluminescent properties. Outlaw et al. (2016) explored 6-Amino-8-cyanobenzo[1, 2-b]indolizines, which exhibit pH-dependent optical properties, indicating their potential in developing new photoluminescent materials (Outlaw et al., 2016).
The synthesis of indolizines has been explored through various methodologies. For example, Mondal et al. (2017) demonstrated a metal-free method for the amination of indolizines, which is significant for the development of new synthetic routes in organic chemistry (Mondal et al., 2017).
Another research by Li et al. (2017) focused on the metal-free catalytic synthesis of indolizines, further showcasing the versatility of these compounds in organic synthesis (Li et al., 2017).
The study by Fokas and Wang (2008) involved the synthesis of indolizino indole derivatives, demonstrating the use of indolizines in creating bioactive compounds (Fokas & Wang, 2008).
Indolizines have been explored for their applications in nano-drug complexes, as indicated by Szefler et al. (2018), who investigated the deposition of indolizines on cube rhombellane homeomorphs surfaces (Szefler et al., 2018).
The research conducted by Zhang et al. (2014) highlights the potential application of indolizine derivatives in treating tropical diseases, emphasizing the medicinal importance of these compounds (Zhang et al., 2014).
Song et al. (2019) explored a novel synthesis method for indolizinones, which are closely related to indolizines, further demonstrating the scope of indolizine chemistry in pharmaceutical development (Song et al., 2019).
properties
IUPAC Name |
indolizin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-7-3-4-8-2-1-5-10(8)6-7/h1-6H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVIEPAFLVPYQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=CC2=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[5-Amino-2-(4-methylpiperidin-1-yl)phenyl]ethanone](/img/structure/B7965606.png)
![6-Amino-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B7965614.png)
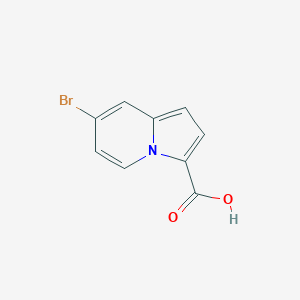

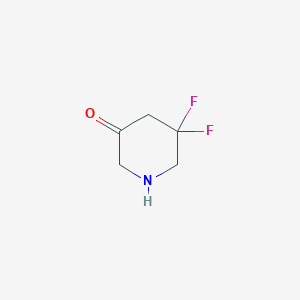
![6-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B7965645.png)

